molecular formula C11H17NO3 B1418690 1-Cyclopentyl-6-oxopiperidine-3-carboxylic acid CAS No. 915922-35-9

1-Cyclopentyl-6-oxopiperidine-3-carboxylic acid

Cat. No. B1418690
M. Wt: 211.26 g/mol
InChI Key: MITBXWOAYZPGJN-UHFFFAOYSA-N
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Description

1-Cyclopentyl-6-oxopiperidine-3-carboxylic acid is a unique chemical compound with the empirical formula C11H17NO3 . It has a molecular weight of 211.26 .


Molecular Structure Analysis

The SMILES string for this compound is OC(=O)C1CCC(=O)N(C1)C2CCCC2 . This notation provides a way to represent the structure of the chemical compound in a textual format.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved data.

Scientific Research Applications

Synthesis and Chemical Properties

  • 1-Cyclopentyl-6-oxopiperidine-3-carboxylic acid has been utilized in various chemical syntheses, such as the preparation of enantiopure 5-oxopyrrolidine and 6-oxopiperidine-3-carboxylic acids. This process involves a Michael reaction and cyclization of itaconic acid, highlighting its role in synthesizing complex lactams (Kleban et al., 2017).

  • X-ray powder diffraction studies have been conducted on related compounds, such as 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester. Such studies are crucial for understanding the structural and crystalline properties of these compounds, which is essential for their application in pharmaceutical synthesis (Wang et al., 2017).

Biological and Pharmaceutical Applications

  • Certain derivatives of 1-Cyclopentyl-6-oxopiperidine-3-carboxylic acid have shown potential in the treatment of bronchial pneumonia in children. These compounds have been examined for their biological activity and interaction with cellular receptors, indicating their therapeutic potential (Ding & Zhong, 2022).

  • The compound has also been involved in the synthesis of quinolone antibacterial agents. These prodrugs exhibit enhanced solubility and in vivo activity against infections, demonstrating the compound's role in developing new antimicrobial therapies (Sánchez et al., 1992).

Material Science and Coordination Chemistry

  • In the field of material science, derivatives of 1-Cyclopentyl-6-oxopiperidine-3-carboxylic acid have been used in creating lanthanide-organic frameworks. These frameworks have potential applications in catalysis, gas storage, and separation processes (Liu et al., 2009).

Safety And Hazards

Sigma-Aldrich, a supplier of the compound, states that it sells the product “as-is” and makes no representation or warranty whatsoever with respect to the product . This suggests that the buyer assumes responsibility to confirm product identity and/or purity. More specific safety and hazard information would typically be available in the compound’s Material Safety Data Sheet (MSDS).

properties

IUPAC Name

1-cyclopentyl-6-oxopiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c13-10-6-5-8(11(14)15)7-12(10)9-3-1-2-4-9/h8-9H,1-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITBXWOAYZPGJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CC(CCC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00660749
Record name 1-Cyclopentyl-6-oxopiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopentyl-6-oxopiperidine-3-carboxylic acid

CAS RN

915922-35-9
Record name 1-Cyclopentyl-6-oxo-3-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915922-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclopentyl-6-oxopiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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